molecular formula C20H26N4O4 B14413709 N,N'-(Butane-1,4-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide) CAS No. 85513-30-0

N,N'-(Butane-1,4-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide)

Cat. No.: B14413709
CAS No.: 85513-30-0
M. Wt: 386.4 g/mol
InChI Key: NVSNMPYCOPAZQP-UHFFFAOYSA-N
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Description

N,N’-(Butane-1,4-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide) is a complex organic compound characterized by its unique structure, which includes two benzamide groups connected by a butane-1,4-diyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(Butane-1,4-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide) typically involves the reaction of 2-amino-3-hydroxy-4-methylbenzoic acid with butane-1,4-diamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N’-(Butane-1,4-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N’-(Butane-1,4-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-(Butane-1,4-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can act as a ligand, modulating receptor function. The pathways involved may include signal transduction, metabolic regulation, or gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-(Butane-1,4-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide) is unique due to its specific combination of benzamide groups and the butane-1,4-diyl linker, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .

Properties

CAS No.

85513-30-0

Molecular Formula

C20H26N4O4

Molecular Weight

386.4 g/mol

IUPAC Name

2-amino-N-[4-[(2-amino-3-hydroxy-4-methylbenzoyl)amino]butyl]-3-hydroxy-4-methylbenzamide

InChI

InChI=1S/C20H26N4O4/c1-11-5-7-13(15(21)17(11)25)19(27)23-9-3-4-10-24-20(28)14-8-6-12(2)18(26)16(14)22/h5-8,25-26H,3-4,9-10,21-22H2,1-2H3,(H,23,27)(H,24,28)

InChI Key

NVSNMPYCOPAZQP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)NCCCCNC(=O)C2=C(C(=C(C=C2)C)O)N)N)O

Origin of Product

United States

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